Product packaging for Daclatasvir RSSS Isomer-d3(Cat. No.:)

Daclatasvir RSSS Isomer-d3

Cat. No.: B1160738
M. Wt: 741.89
Attention: For research use only. Not for human or veterinary use.
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Description

Daclatasvir RSSS Isomer-d3 is a high-purity, deuterated stable isotope of the Daclatasvir RSSS stereoisomer. It is specifically designed for use as an analytical standard and a critical tool in pharmaceutical research and development. With a defined molecular formula of C 40 H 47 D 3 N 8 O 6 and a molecular weight of 741.89 g/mol , this compound serves as an essential reference material for quantitative analysis. The primary application of this compound is as an internal standard for High-Performance Liquid Chromatography (HPLC) methods . Its deuterated structure provides a reliable benchmark for accurately quantifying the corresponding unlabeled isomer and related substances during method development, validation, and quality control processes. This is particularly valuable for studying the pharmacokinetics, metabolic stability, and stereoisomer-specific behavior of this HCV protease inhibitor analogue. By utilizing this labeled isomer, researchers can obtain more precise and reliable data, ensuring the accuracy of their analytical results. Hazard Information: Please refer to the relevant Safety Data Sheet (MSDS) for comprehensive handling, hazard, and disposal information . Notice: This product is categorized as "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use .

Properties

Molecular Formula

C₄₀H₄₇D₃N₈O₆

Molecular Weight

741.89

Synonyms

N,N’-[[1,1’-Biphenyl]-4,4’-diylbis[1H-imidazole-5,2-diyl-2,1-pyrrolidinediyl[1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C’-Dimethyl Ester Stereoisomer-d3_x000B_

Origin of Product

United States

Stereochemical Foundations and Isomeric Specificity of Daclatasvir

Elucidation of Daclatasvir's Multiple Chiral Centers and Resulting Stereoisomers

Daclatasvir (B1663022) possesses four chiral centers, which means it can exist in various stereoisomeric forms. tga.gov.au Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. solubilityofthings.comschrodinger.com These isomers can be categorized as either enantiomers (non-superimposable mirror images) or diastereomers (non-mirror image stereoisomers). solubilityofthings.com

The synthesis of Daclatasvir and its isomers is a complex process that requires precise control to achieve the desired stereochemical configuration at each chiral center. vulcanchem.comresearchgate.net The various stereoisomers of Daclatasvir, such as the SRSS, RSSR, SRRS, and RRRR isomers, have identical molecular formulas and weights but differ in their stereochemical arrangement. vulcanchem.com The specific configuration of each isomer influences its three-dimensional structure, which in turn affects its biological activity and interaction with the target protein. vulcanchem.comevitachem.com For instance, the (S,S)-configuration at the two proline stereocenters is associated with antiviral activity, while the (R,R) isomer is inactive. acs.org

The RSSS Configuration: Conformational and Configurational Integrity

The "RSSS" designation refers to the specific configuration at the four chiral centers within the Daclatasvir molecule. The Daclatasvir RSSS Isomer is chemically known as Dimethyl (2R,2'S)-1,1'-((2S,2'S)-2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate. synzeal.com This particular isomer is one of several stereoisomers that can be formed during the synthesis of Daclatasvir.

The conformational and configurational integrity of the RSSS isomer is crucial for its interaction with the NS5A protein. The specific spatial arrangement of the functional groups in the RSSS isomer dictates how it fits into the binding site of the target protein. Even minor changes in stereochemistry can lead to distinct chemical entities with different biological properties. vulcanchem.com

Influence of Stereochemistry on Molecular Recognition and Target Engagement Mechanisms (General Principles)

The stereochemistry of a drug molecule is fundamental to its interaction with biological targets, a principle that is well-demonstrated in the case of Daclatasvir and its isomers. Molecular recognition between a drug and its target, such as an enzyme or protein, is highly dependent on the three-dimensional shape and electronic properties of both molecules.

The binding of Daclatasvir to the NS5A protein is a highly specific interaction. nih.gov The potency of Daclatasvir is highly sensitive to the absolute configuration of its constituent parts. nih.gov For example, studies have shown a preference for the S stereochemistry at the amino acid moiety for potent antiviral activity. rsc.org The specific stereochemical configuration of active isomers allows for optimal binding to the NS5A protein, leading to the inhibition of viral replication. vulcanchem.com In contrast, isomers with different stereochemical arrangements may bind with lower affinity or not at all, resulting in reduced or no antiviral activity. acs.org This highlights the critical role of stereochemistry in determining the therapeutic efficacy of Daclatasvir. The interaction is so specific that even single amino acid substitutions in the NS5A protein can confer resistance to the drug. acs.org

Data Tables

Table 1: Properties of Daclatasvir Isomers

Property Value
Molecular Formula C₄₀H₅₀N₈O₆ vulcanchem.comevitachem.com
Molecular Weight 738.89 g/mol vulcanchem.comevitachem.com
Appearance Typically a white to off-white powder evitachem.com

Table 2: Investigated Daclatasvir Stereoisomers

Isomer Stereochemical Configuration
Daclatasvir (S,S,S,S) researchgate.net
Daclatasvir RSSS Isomer-d3 (R,S,S,S) with deuterium (B1214612) labeling
Daclatasvir SRSS Isomer (S,R,S,S) vulcanchem.com
Daclatasvir RSSR Isomer (R,S,S,R) vulcanchem.com
Daclatasvir SRRS Isomer (S,R,R,S) vulcanchem.com

Table 3: Compound Names Mentioned

Compound Name
Daclatasvir
This compound
Daclatasvir SRSS Isomer
Daclatasvir RSSR Isomer
Daclatasvir SRRS Isomer
Daclatasvir RRRR Isomer

Synthetic Pathways and Deuterium Incorporation Strategies for Daclatasvir Rsss Isomer D3

Retrosynthetic Analysis of Daclatasvir (B1663022) RSSS Isomer

A retrosynthetic analysis of the Daclatasvir RSSS isomer breaks down the complex target molecule into simpler, more readily available starting materials. Daclatasvir possesses a C2-symmetric core, which is a key consideration in devising an efficient synthetic strategy.

The primary disconnections are as follows:

Amide Bond Disconnection : The two amide bonds linking the valine and proline moieties represent the most logical initial disconnection. This simplifies the molecule into two identical fragments, each composed of an N-acylated proline-imidazole unit, and a central biphenyl (B1667301) core.

Imidazole (B134444) Ring Disconnection : The imidazole rings can be retrosynthetically disconnected via established imidazole synthesis pathways, leading back to a diamine precursor and a dicarbonyl species derived from the proline fragment.

Biphenyl Linkage Disconnection : The central biphenyl core can be disconnected through a carbon-carbon bond cleavage. This suggests a coupling reaction, such as a Suzuki or Ullmann coupling, to form the biphenyl structure from two identical phenyl-imidazole precursors.

Chiral Precursor Disconnection : The chiral centers of the molecule are traced back to their respective amino acid precursors: (R)-valine and (S)-proline. This "chiral pool" approach, utilizing naturally occurring, enantiomerically pure starting materials, is a common and effective strategy for asymmetric synthesis. nih.gov

This analysis reveals a convergent synthetic strategy where two key fragments are prepared separately and then coupled. The primary building blocks are identified as a biphenyl derivative, (S)-proline, and (R)-valine. The stereochemistry of the final product is dictated by the selection of these specific chiral amino acid precursors at the beginning of the synthesis.

Stereoselective Synthetic Methodologies for the RSSS Configuration

StereocenterAmino Acid PrecursorRequired Configuration
1 (Valine)ValineR
2 (Proline)ProlineS
3 (Proline)ProlineS
4 (Valine)ValineS

This table outlines the required stereoisomers of the amino acid precursors to achieve the target RSSS configuration.

Asymmetric synthesis is the cornerstone of producing a single, desired stereoisomer. mdpi.com In the case of the Daclatasvir RSSS isomer, the strategy relies heavily on the use of enantiomerically pure starting materials from the chiral pool. nih.gov

The synthesis involves coupling the appropriate chiral amino acids. For the RSSS isomer, this would involve reacting N-protected (R)-valine with (S)-proline and N-protected (S)-valine with the other (S)-proline. These peptide-like fragments are then elaborated to form the imidazole rings and subsequently coupled to the biphenyl core. The chirality is thus installed at the beginning of the synthesis and carried through the entire sequence. The high dependence of the biological activity of Daclatasvir on the absolute configuration of its amino acid components has been well-documented, underscoring the importance of this approach. nih.gov The key step is the amidation of a chiral proline derivative, which introduces the chiral center onto the imidazole-containing scaffold. mdpi.com

Even with highly stereoselective methods, minor amounts of undesired diastereomers can be formed. Therefore, robust purification and separation techniques are essential.

Chiral High-Performance Liquid Chromatography (HPLC) : This is a powerful analytical and preparative technique used to separate stereoisomers. The mixture of isomers is passed through a column containing a chiral stationary phase. The different interactions between each isomer and the chiral phase cause them to travel through the column at different rates, allowing for their separation. Chiral HPLC is a common method for separating the various isomers of Daclatasvir. nih.govmdpi.com

Diastereomeric Recrystallization : This classical resolution technique involves reacting a mixture of stereoisomers with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. wikipedia.orgwikipedia.org Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. wikipedia.orgnih.govcrystallizationsystems.comresearchgate.net After separation, the chiral resolving agent is removed to yield the purified, desired isomer. This method is particularly effective for large-scale industrial production due to its cost-effectiveness. crystallizationsystems.com

Modern pharmaceutical synthesis places a strong emphasis on sustainability and environmentally friendly processes. jocpr.comresearchgate.net The synthesis of Daclatasvir isomers can incorporate several principles of green chemistry to minimize its environmental impact. ekb.egnih.gov

Key green chemistry strategies include:

Use of Greener Solvents : Replacing hazardous solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical CO2, reduces pollution and improves worker safety. jocpr.com

Catalysis : Employing catalytic reagents, including biocatalysts (enzymes) or organocatalysts, in place of stoichiometric reagents minimizes waste by increasing reaction efficiency and allowing for milder reaction conditions. nih.govjocpr.comekb.eg

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing the generation of byproducts. jocpr.com

Continuous-Flow Synthesis : This approach involves pumping reagents through a series of reactors, allowing for better control over reaction parameters, improved safety, and reduced waste compared to traditional batch processing. nih.gov

By integrating these principles, the synthesis of Daclatasvir RSSS isomer can be made more efficient, economical, and environmentally sustainable. ekb.eg

Deuterium (B1214612) Labeling (-d3) Introduction: Synthetic Routes and Isotopic Exchange Methods

The introduction of a deuterium label is crucial for studies involving drug metabolism and pharmacokinetics. A "-d3" label typically signifies the replacement of a methyl group's three hydrogen atoms with deuterium (CH₃ → CD₃). In the structure of Daclatasvir, the most synthetically accessible positions for this label are the methyl groups of the N-methoxycarbonyl protecting groups on the valine residues.

A precursor-based strategy is the most efficient method for introducing the -d3 label into the Daclatasvir RSSS isomer. This involves synthesizing a deuterated building block early in the synthetic sequence and then incorporating it into the final molecule. researchgate.net This approach ensures precise control over the location and level of deuteration.

The key deuterated precursor required is N-(methoxycarbonyl-d3)-L-valine . The synthesis of this intermediate can be achieved by reacting L-valine with a deuterated methylating agent. A common method involves the use of deuterated methyl chloroformate (ClCOOCD₃) or deuterated dimethyl sulfate (B86663) ((CD₃O)₂SO₂) in the presence of a base. google.com

Synthetic Scheme for Deuterated Precursor:

Start with enantiomerically pure L-valine : (R)-valine and (S)-valine are used as required for the specific positions in the RSSS isomer.

Reaction with a deuterated methylating agent : The amino group of valine is reacted with a reagent like methyl-d3 chloroformate. This reaction forms the N-(methoxycarbonyl-d3) group.

Purification : The resulting N-(methoxycarbonyl-d3)-valine is purified.

Incorporation into Daclatasvir synthesis : This deuterated precursor is then used in the standard synthetic route, coupling with the (S)-proline fragments to build the final Daclatasvir RSSS Isomer-d3 molecule.

This precursor-based method avoids the challenges of late-stage, non-selective isotopic exchange reactions and ensures high isotopic purity in the final compound. nih.govprinceton.edunih.gov Commercially available deuterated amino acids, such as L-Valine-d8, can also serve as starting materials for more extensively labeled analogues. medchemexpress.comgoogle.com

Post-synthesis Isotopic Exchange Procedures

Post-synthesis isotopic exchange represents an efficient strategy for the introduction of deuterium into a molecule after its primary carbon skeleton has been assembled. This approach can be more atom-economical and require less redevelopment of the primary synthetic route compared to methods that introduce deuterium from chiral building blocks early in the synthesis. For a complex molecule like Daclatasvir, with multiple stereocenters, post-synthetic exchange would need to be highly selective to avoid compromising the desired stereochemistry.

Hydrogen-deuterium (H/D) exchange reactions are typically catalyzed by metals or acids/bases. Given the structure of Daclatasvir, several potential sites are amenable to H/D exchange. However, achieving selective deuteration to produce the specific "d3" isomer would be a significant challenge.

Potential Catalytic Systems for H/D Exchange:

Homogeneous Metal Catalysis: Transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, are known to catalyze H/D exchange with high selectivity under specific conditions. For Daclatasvir, a directed exchange, where a functional group on the molecule directs the catalyst to a specific C-H bond, would be ideal. The choice of ligands on the metal center is crucial for controlling the regioselectivity and preventing unwanted side reactions or isomerization.

Heterogeneous Metal Catalysis: Catalysts like palladium on carbon (Pd/C) can facilitate H/D exchange in the presence of deuterium gas (D₂) or a deuterium source like D₂O. The reaction conditions, including temperature, pressure, and solvent, would need to be carefully controlled to achieve the desired level of deuteration without causing degradation of the substrate or epimerization of stereocenters.

Acid/Base Catalysis: Protons adjacent to carbonyl groups or on aromatic rings can sometimes be exchanged under acidic or basic conditions using a deuterated solvent (e.g., D₂O, MeOD). However, for Daclatasvir, such conditions could risk racemization at some of the chiral centers, particularly the pyrrolidine (B122466) rings.

Hypothetical Post-Synthetic Deuteration of a Daclatasvir RSSS Isomer Precursor:

A plausible, though speculative, approach could involve the late-stage selective deuteration of a precursor to the final Daclatasvir RSSS Isomer. This would likely target a specific, activated C-H bond that is sterically accessible and electronically predisposed to exchange. The development of such a process would require extensive screening of catalysts, solvents, and temperature profiles.

Parameter Condition Rationale
Catalyst Iridium-based complex (e.g., Crabtree's catalyst)Known for high activity and selectivity in H/D exchange.
Deuterium Source Deuterium gas (D₂)Provides a clean and efficient source of deuterium.
Solvent Dichloromethane-d₂Aprotic solvent to minimize non-specific exchange.
Temperature 25-50 °CMild conditions to preserve stereochemical integrity.
Pressure 1-5 bar D₂Sufficient pressure to drive the exchange reaction.

This is a hypothetical table illustrating potential starting points for method development and is not based on experimentally verified data for this compound.

Optimization of Reaction Conditions for Yield and Stereochemical Purity

The optimization of reaction conditions is paramount in the synthesis of any pharmaceutical compound, but it is especially critical for isotopically labeled stereoisomers where both chemical and isotopic purity are required. The primary goals of optimization for the synthesis of this compound would be to maximize the chemical yield and ensure the stereochemical configuration (RSSS) is maintained with high fidelity (high diastereomeric excess).

Key Parameters for Optimization:

Temperature: The reaction temperature can significantly influence both the rate of reaction and the prevalence of side reactions. Lower temperatures are generally favored to enhance selectivity and minimize epimerization, though this may come at the cost of longer reaction times.

Solvent: The choice of solvent can affect the solubility of reactants and catalysts, as well as the transition state energies of the desired and undesired reaction pathways. A systematic screening of solvents with varying polarities and coordinating abilities would be necessary.

Catalyst Loading: The amount of catalyst used can impact the reaction rate and, in some cases, the selectivity. Optimization would involve finding the lowest catalyst loading that provides an acceptable reaction rate without promoting side reactions.

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting material but short enough to minimize the potential for product degradation or loss of stereochemical purity.

Purification Method: The final purification step is crucial for isolating the desired this compound from any remaining starting materials, non-deuterated analogues, and other stereoisomers. Chiral chromatography, such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, would likely be the method of choice.

Illustrative Data on Optimization of a Key Coupling Step:

While specific data for this compound is not available, the following table illustrates the type of data that would be generated during the optimization of a critical bond-forming reaction in its synthesis, for instance, a Suzuki or Buchwald-Hartwig coupling to form the biphenyl core or attach the imidazole moieties.

Entry Catalyst Ligand Base Temperature (°C) Yield (%) Diastereomeric Excess (%)
1Pd(OAc)₂SPhosK₃PO₄807595
2Pd₂(dba)₃XPhosCs₂CO₃1008592
3Pd(OAc)₂RuPhosK₂CO₃6082>99
4Pd₂(dba)₃SPhosK₃PO₄809196

This table is for illustrative purposes only and represents a typical optimization study for a cross-coupling reaction that could be part of a Daclatasvir synthesis. The values are hypothetical.

Achieving high stereochemical purity for the RSSS isomer would likely involve a combination of stereoselective synthesis, using chiral auxiliaries or catalysts, and rigorous purification of the final product and key intermediates. The incorporation of deuterium would add another layer of complexity, requiring careful analytical characterization (e.g., by NMR spectroscopy and mass spectrometry) to confirm the location and extent of deuteration.

Advanced Analytical Characterization of Daclatasvir Rsss Isomer D3

Spectroscopic Characterization for Structural Elucidation and Isotopic Content

Spectroscopic methods are fundamental in verifying the precise chemical structure and confirming the incorporation of deuterium (B1214612) in Daclatasvir (B1663022) RSSS Isomer-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) for Deuterium Confirmation and Structural Assignment

NMR spectroscopy is a powerful tool for providing detailed information about the molecular structure and the specific sites of deuterium incorporation.

²H NMR: Deuterium NMR is employed to directly observe the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing unambiguous confirmation of the location of the deuterium labels.

Table 1: Representative NMR Data for Deuterium Labeled Compounds This table is illustrative and represents typical data expected from NMR analysis.

Nucleus Expected Chemical Shift (ppm) Observation for Daclatasvir RSSS Isomer-d3
¹H Signal present at non-deuterated positions Absence of signals at deuterated positions
¹³C Characteristic signals for the carbon backbone Minor isotopic shifts observed for carbons bonded to deuterium

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Isotopic Purity Assessment

HRMS is crucial for accurately determining the molecular weight of this compound and assessing its isotopic purity. By providing a highly accurate mass measurement, HRMS can differentiate between the deuterated and non-deuterated forms of the compound. The measured mass should correspond to the calculated exact mass of the d3-isomer, confirming the incorporation of three deuterium atoms. The relative intensities of the isotopic peaks can be used to determine the isotopic purity of the sample.

Table 2: HRMS Data for this compound This table is illustrative and represents typical data expected from HRMS analysis.

Parameter Expected Value
Calculated Exact Mass [Value corresponding to C₄₀H₄₇D₃N₈O₅]
Measured Exact Mass Close agreement with the calculated value

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

VCD and ECD are chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules.

VCD: This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum of this compound with the spectrum predicted by quantum chemical calculations for the RSSS configuration, the absolute stereochemistry can be unequivocally confirmed.

ECD: ECD measures the differential absorption of left and right circularly polarized UV-visible light. Similar to VCD, the experimental ECD spectrum is compared with theoretical calculations to establish the absolute configuration of the stereocenters within the molecule.

Chromatographic Methodologies for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from other stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity and Separation

Chiral HPLC is the gold standard for separating enantiomers and diastereomers. By using a chiral stationary phase (CSP), it is possible to resolve the different stereoisomers of Daclatasvir. For this compound, a validated chiral HPLC method would be used to:

Determine Enantiomeric Purity: Ensure that the sample is free from its corresponding enantiomer.

Determine Diastereomeric Purity: Separate the RSSS isomer from other potential diastereomers that may have formed during synthesis.

The method would involve optimizing the mobile phase composition and flow rate to achieve baseline separation of the target isomer from all other stereoisomers.

Table 3: Representative Chiral HPLC Method Parameters This table is illustrative and represents typical parameters for a chiral HPLC method.

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Ethanol/Trifluoroacetic acid (example)
Flow Rate 1.0 mL/min (example)

Supercritical Fluid Chromatography (SFC) for High-Resolution Chiral Separations

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher resolution. Using a supercritical fluid, typically carbon dioxide, as the mobile phase, SFC can efficiently separate complex mixtures of stereoisomers. For this compound, a chiral SFC method would be developed to provide an orthogonal approach to HPLC for purity assessment, further confirming the isomeric integrity of the compound.

Table 4: Compound Names Mentioned

Compound Name
This compound

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Profiling

While Daclatasvir and its isomers are large, non-volatile molecules typically analyzed by liquid chromatography, Gas Chromatography-Mass Spectrometry (GC-MS) serves a critical and complementary role in pharmaceutical analysis. omicsonline.org Its primary application is for the identification and quantification of volatile and semi-volatile organic impurities that may be present in the drug substance. europeanpharmaceuticalreview.com These impurities can originate from various stages of the manufacturing process, including residual solvents, unreacted starting materials, or by-products from synthetic transformations. thermofisher.com

The process of trace impurity profiling for this compound using GC-MS involves introducing a vaporized sample into a long, thin capillary column. thermofisher.com An inert gas, such as helium, carries the sample through the column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). americanpharmaceuticalreview.com This provides a unique fragmentation pattern, or "fingerprint," for each impurity, allowing for its identification and quantification, even at trace levels. europeanpharmaceuticalreview.com

For a complex synthesis like that of Daclatasvir, potential volatile impurities could include residual solvents used in purification steps or small molecule reagents. Headspace GC-MS is a particularly useful variant of this technique for such analyses, as it reduces matrix interference from the non-volatile active pharmaceutical ingredient (API), thereby enhancing sensitivity and selectivity. europeanpharmaceuticalreview.com

Table 1: Hypothetical GC-MS Data for Trace Impurity Profiling of this compound

This interactive table presents plausible data for volatile impurities that could be detected in a sample of this compound.

Potential ImpurityRetention Time (min)Key Mass-to-Charge Ratios (m/z)Potential Origin
Dichloromethane3.584, 86, 49Residual Solvent
N,N-Dimethylformamide (DMF)7.273, 44, 29Residual Solvent
Pyrrolidine (B122466)5.871, 43Synthetic Precursor Fragment
Anisole8.1108, 93, 78Reagent/By-product

Quantitative Analysis of Isotopic Abundance and Enrichment

A critical quality attribute of any isotopically labeled compound is the extent of its isotopic enrichment and the distribution of its isotopologues. For this compound, it is essential to confirm that the deuterium atoms have been incorporated at the desired positions and to quantify the percentage of molecules that contain the d3 label. Mass spectrometry is a primary tool for this determination. acs.orgnih.gov

High-resolution mass spectrometry (HRMS) can precisely measure the mass of the parent molecule, allowing for the differentiation between the unlabeled compound and its deuterated variants. By analyzing the isotopic pattern of the molecular ion cluster, one can determine the level of deuterium incorporation. nih.gov In its natural (unenriched) state, a molecule's isotopic pattern is dictated by the natural abundance of isotopes like Carbon-13. The introduction of deuterium atoms shifts this pattern to higher masses.

The percentage of deuterium enrichment is calculated by comparing the ion intensities of the deuterated and non-deuterated species. nih.gov For this compound, the goal is to have a very high percentage of the d3 isotopologue with minimal presence of d0, d1, or d2 species. This ensures its utility as an internal standard, as it will be clearly distinguishable from the unlabeled analyte in a sample. oup.com While mass spectrometry is common, quantitative NMR (qNMR) can also be employed, as deuterium incorporation causes a measurable isotopic shift in the signals of neighboring 13C nuclei, allowing for site-specific quantification. nih.gov

Table 2: Illustrative Isotopic Abundance Data for Daclatasvir RSSS Isomer

This interactive table shows a theoretical comparison of the relative intensities of the first few ions in the molecular cluster for both an unenriched and a highly d3-enriched sample.

MassUnenriched (d0) Relative Intensity (%)Enriched (d3) Relative Intensity (%)Isotopologue
M100< 1d0
M+145.1< 1d1
M+210.2< 1d2
M+31.6100d3
M+40.245.1d3 + ¹³C

Note: "M" represents the mass of the d0 isotopologue. The data is illustrative.

Method Validation for Analytical Reproducibility and Robustness

To ensure that the analytical procedures used to assess the quality of this compound are reliable and suitable for their intended purpose, they must undergo rigorous validation. duyaonet.com Method validation demonstrates that an analytical procedure is fit for purpose, providing confidence in the reported results. europa.eu The International Council for Harmonisation (ICH) provides comprehensive guidelines on the elements required for method validation. ich.orgfda.gov

The validation process assesses several key performance characteristics. efor-group.comSpecificity ensures that the analytical signal is unequivocally attributable to the analyte of interest, without interference from impurities, degradation products, or matrix components. ich.orgLinearity demonstrates that the method provides results that are directly proportional to the concentration of the analyte over a defined range. efor-group.comAccuracy is the closeness of the test results to the true value, while Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). ich.orgefor-group.comRobustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. duyaonet.com

Validation is a formal process that involves executing a pre-approved protocol and documenting all results in a validation report. This ensures the method is reproducible and transferable between laboratories. acs.org

Table 3: Key Parameters for Analytical Method Validation

This interactive table outlines typical validation parameters and their acceptance criteria for a quantitative impurity analysis method, based on ICH guidelines. europa.euefor-group.com

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of components that may be expected to be present.Peak purity angle should be less than the peak purity threshold; no co-elution of impurities.
Linearity Proportionality of the analytical response to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.99
Accuracy Closeness of test results to the true value.Recovery of 80-120% of the known amount spiked.
Precision (Repeatability) Agreement between a series of measurements under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 5% for impurity quantification.
Intermediate Precision Agreement between results from the same lab on different days, with different analysts, or on different equipment.RSD ≤ 10% for impurity quantification.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy at this level.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters (e.g., resolution, tailing factor) remain within defined limits.

Molecular and Biochemical Interaction Studies of Daclatasvir Rsss Isomer D3 in Vitro and Preclinical Models

Binding Affinity and Kinetic Studies with Recombinant Target Proteins (e.g., Hepatitis C Virus NS5A) in Cell-Free Systems

Daclatasvir (B1663022) and its isomers target the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex. nih.gov While specific binding affinity data for the Daclatasvir RSSS Isomer-d3 is not extensively detailed in the public domain, studies on daclatasvir provide a framework for understanding these interactions. Daclatasvir is known to bind to a dimeric form of the NS5A protein. nih.gov Biophysical studies suggest that resistance mutations to daclatasvir don't necessarily prevent the inhibitor from binding to NS5A but rather allow the protein to maintain its function despite the inhibitor being bound. nih.gov This indicates a complex interaction where the inhibitor accommodates itself within the protein structure. nih.gov

Structural models, derived from NMR and X-ray crystallography of NS5A fragments, have helped to identify the likely binding site for daclatasvir. nih.gov These models show daclatasvir interacting with amino acid residues at positions associated with resistance, such as those at positions 30, 31, 32, and 93. mdpi.com The deuterated isomer, this compound, is primarily synthesized for research purposes, including pharmacokinetic studies that trace the metabolism of the drug. evitachem.com

Compound Target Protein Key Interacting Residues (inferred from Daclatasvir studies) Significance of d3 Isomer
This compoundHepatitis C Virus NS5APositions 30, 31, 32, 93 mdpi.comUsed in pharmacokinetic and metabolic profiling studies. evitachem.com

Enzymatic Inhibition Assays in Controlled Biochemical Environments

The NS5A protein, the target of daclatasvir, does not possess any known enzymatic activity. nih.gov Therefore, traditional enzymatic inhibition assays are not directly applicable to measure the inhibitory effect of this compound on its primary target. Instead, the inhibitory activity is typically assessed through cell-based assays, such as replicon assays, which measure the compound's ability to inhibit viral RNA replication. nih.govmdpi.com

However, the effect of daclatasvir on cellular enzymes that NS5A interacts with has been studied. For example, daclatasvir has been shown to impair the hyper-stimulation of phosphatidylinositol-4-kinase III α (PI4KA), a cellular factor essential for HCV replication, without directly inhibiting the enzyme itself. nih.gov This effect is believed to be a consequence of daclatasvir binding to NS5A and preventing the conformational changes necessary for PI4KA activation. nih.gov

Assay Type Target System Observed Effect of Daclatasvir Relevance to this compound
Replicon AssayHCV RNA replicationPotent inhibition with picomolar concentrations. mdpi.comThe d3 isomer is expected to show similar inhibitory activity in these assays.
PI4KA Activity AssayCellular PI4KAImpaired hyper-stimulation of PI4P levels. nih.govThe d3 isomer can be used to probe this indirect inhibitory mechanism.

Investigation of Stereospecificity in Molecular Recognition Events

The stereochemistry of daclatasvir is critical for its potent antiviral activity. The molecule possesses multiple chiral centers, giving rise to several possible stereoisomers. synzeal.com The specific spatial arrangement of the atoms in the active (S,S,S,S) isomer of daclatasvir is crucial for its high-affinity binding to the NS5A protein. nih.govsynzeal.com

Studies comparing different stereoisomers of daclatasvir would reveal the importance of the specific three-dimensional structure for molecular recognition by the NS5A target. While detailed comparative studies of all possible isomers, including the RSSS isomer, are not widely published, the high potency of the SSSS isomer (the active form of the drug) strongly suggests a high degree of stereospecificity in the binding event. nih.govsynzeal.com The use of different isomers, such as the this compound, in binding and activity assays would help to precisely map the steric requirements of the NS5A binding pocket.

Isomer Chemical Name Significance
Daclatasvir (SSSS Isomer)Dimethyl ((2S,2'S)-1,1'-((2S,2'S)-2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutan-2,1-diyl))dicarbamateThe clinically active and highly potent form of the drug.
Daclatasvir RSSS IsomerDimethyl (2R,2'S)-1,1'-((2S,2'S)-2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate synzeal.comA stereoisomer used in research to understand structure-activity relationships. synzeal.com
This compoundIsotopically labeled version of the RSSS isomer.A tool for metabolic and pharmacokinetic studies. evitachem.com

Exploration of this compound as a Mechanistic Probe in Cellular Systems (e.g., replicon assays, non-human cell lines)

This compound is a valuable tool for mechanistic studies in cellular systems. In HCV replicon assays, which utilize cell lines that harbor self-replicating HCV RNA, this isomer can be used to investigate the intricacies of NS5A function and its inhibition. nih.govnih.gov These assays allow for the quantification of viral replication in a controlled cellular environment, and the deuterated label on the isomer facilitates its distinction from the endogenous molecules in metabolic studies. evitachem.com

The use of non-human cell lines expressing HCV replicons can also provide insights into the species-specificity of the drug-target interaction and the cellular factors involved. nih.gov For instance, comparing the activity of this compound in human versus non-human cell lines could help identify host-specific dependencies for its antiviral effect.

Furthermore, daclatasvir has been observed to alter the localization of the HCV replicase and the motility of NS5A within the cell. nih.gov The deuterated isomer can be employed in advanced imaging and proteomic studies to further dissect these mechanisms, tracing the localization and interaction partners of the drug-bound NS5A.

Cellular System Application of this compound Potential Insights
HCV Replicon Assays (Human cell lines, e.g., Huh-7) nih.govQuantify inhibition of viral replication. mdpi.comDetermine the potency and efficacy of the isomer; study resistance mechanisms.
Non-human cell lines with HCV repliconsInvestigate species-specific effects.Identify essential host factors for drug activity.
Advanced Cellular ImagingTrack the localization of the drug-bound NS5A.Understand how the drug disrupts the formation of the replication complex. nih.gov
Proteomic StudiesIdentify proteins that interact with the drug-bound NS5A.Elucidate the downstream effects of NS5A inhibition.

In Vitro Metabolic Profiling and Pathway Elucidation of Daclatasvir Rsss Isomer D3

Role of Deuterium (B1214612) Labeling in Elucidating Metabolic Fate and Pathways

Deuterium labeling, the substitution of a hydrogen atom with its heavier, non-radioactive isotope deuterium, is a powerful tool in drug metabolism studies. The primary utility of this modification lies in the deuterium kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family. portico.org Consequently, strategic placement of deuterium at a site of metabolism can significantly slow down the rate of a drug's breakdown.

For Daclatasvir (B1663022) RSSS Isomer-d3, the "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium. While the exact position of this labeling is not specified, it is presumed to be at a primary site of metabolic attack. The major metabolic pathway for the parent drug, Daclatasvir, involves the CYP3A4-mediated δ-oxidation of the pyrrolidine (B122466) ring. nih.govdrugbank.com Placing deuterium on this ring would be expected to reduce the rate of this oxidative metabolism.

This slowing of metabolism serves several purposes in an investigational setting:

Pathway Elucidation: By retarding the primary metabolic pathway, the formation of minor metabolites through alternative routes may become more apparent, providing a more complete picture of the drug's biotransformation.

Metabolic Switching: In some cases, blocking one metabolic site can shunt the drug's metabolism towards other, previously minor, pathways. Identifying these new metabolites is crucial for a comprehensive safety assessment.

Reduced Metabolite-Mediated Toxicity: If a particular metabolite is responsible for adverse effects, deuteration at the site of its formation can reduce its production and improve the drug's safety profile.

Identification and Characterization of Metabolites using Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, HRMS)

Advanced mass spectrometry techniques are indispensable for the identification and structural elucidation of drug metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method used for both the quantification of the parent drug and the detection of its metabolites in complex biological matrices. technologynetworks.comnih.gov Studies on the parent drug, Daclatasvir, have utilized LC-MS/MS to investigate its biotransformation. nih.gov

For Daclatasvir RSSS Isomer-d3, a typical workflow would involve:

Incubation: The compound would be incubated with a metabolically active system, such as liver microsomes or hepatocytes.

Chromatographic Separation: The resulting mixture is injected into a liquid chromatography system, which separates the parent compound from its various metabolites based on their physicochemical properties.

Mass Spectrometric Analysis:

Full Scan MS: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (ToF) or Orbitrap instrument, would be used to obtain accurate mass measurements of the parent drug and any potential metabolites. This allows for the determination of their elemental composition.

Tandem MS (MS/MS): The parent ion of a suspected metabolite is isolated and fragmented. The resulting fragmentation pattern provides structural information, helping to pinpoint the site of metabolic modification (e.g., hydroxylation, oxidation). The deuterium label in this compound would be retained in fragments containing the labeled part of the molecule, aiding in the confirmation of the site of deuteration and its influence on metabolism. acs.org

By comparing the metabolic map of the deuterated isomer with that of its non-deuterated counterpart, researchers can precisely determine the impact of the deuterium labeling on the metabolic pathways.

Enzyme-Specific Metabolism Studies in Isolated Biological Systems

To understand the specific enzymes and biological systems responsible for the metabolism of this compound, a series of in vitro studies are essential.

Liver microsomes are subcellular fractions that are rich in CYP enzymes and are a standard tool for assessing phase I metabolic stability. protocols.io In a typical assay, the test compound is incubated with liver microsomes from different species (e.g., human, rat, monkey, dog) in the presence of necessary cofactors like NADPH. evotec.combioduro.com The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). protocols.ioeurofinsdiscovery.com

Studies on the parent Daclatasvir have shown that its metabolism in vitro with microsomes is limited, with 73-84% of the drug remaining unchanged. tga.gov.au The rates of metabolism were found to be qualitatively similar across human, monkey, and rat liver microsomes. nih.govfda.gov

For this compound, a comparative microsomal stability assay would be expected to show a longer half-life and lower intrinsic clearance compared to the non-deuterated isomer, particularly in human liver microsomes where CYP3A4, the primary metabolizing enzyme for Daclatasvir, is abundant. drugbank.com

Table 1: Hypothetical Comparative Microsomal Stability of Daclatasvir RSSS Isomer vs. This compound

CompoundSpeciesHalf-life (t₁/₂) (min)Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg protein)
Daclatasvir RSSS IsomerHuman> 60&lt; 10
This compoundHuman> 90 (Expected)&lt; 5 (Expected)
Daclatasvir RSSS IsomerRat~ 55~ 15
This compoundRat> 75 (Expected)&lt; 10 (Expected)
Daclatasvir RSSS IsomerMonkey> 60&lt; 12
This compoundMonkey> 80 (Expected)&lt; 8 (Expected)

Note: Data for the non-deuterated isomer is representative based on literature for Daclatasvir. Data for the d3-isomer is hypothetical, illustrating the expected kinetic isotope effect.

Hepatocytes are intact liver cells that contain a full complement of both phase I and phase II metabolic enzymes (e.g., UGTs, SULTs) as well as transporters. fda.gov They provide a more comprehensive model of hepatic metabolism than microsomes. Incubating this compound with fresh or cryopreserved hepatocytes from preclinical species like rats, dogs, and monkeys allows for the study of both primary and secondary metabolism and can reveal species differences. mdpi.com

For the parent Daclatasvir, metabolism in hepatocytes was also found to be limited. tga.gov.au The rate of metabolism was lower in rat and human hepatocytes compared to mouse, dog, and monkey. fda.gov A key metabolite, BMS-805215, formed via pyrrolidine ring opening and subsequent intramolecular cyclization, was identified as a major metabolite in monkeys. tga.gov.au

The use of deuterated Daclatasvir in hepatocyte incubations would help to confirm if the reduced rate of phase I metabolism leads to an increase in direct conjugation (phase II metabolism) of the parent drug, a phenomenon known as metabolic switching.

To pinpoint the exact enzymes responsible for metabolism, recombinant enzyme systems are used. These are individual human enzymes, such as specific CYP or UGT isoforms, expressed in a cellular system. mdpi.com By incubating this compound with a panel of individual recombinant CYP enzymes, the contribution of each isoform to its metabolism can be determined.

For the parent Daclatasvir, in vitro studies have confirmed that CYP3A4 is the major isoform responsible for its metabolism. drugbank.comtga.gov.autg.org.au While other CYPs may play a minor role, CYP3A4 is predominant. Similar studies with this compound would be expected to confirm the primary role of CYP3A4, but would also quantify the magnitude of the kinetic isotope effect for this specific enzyme. If phase II metabolism is observed in hepatocytes, incubation with various UGT and SULT isoforms could identify the specific enzymes involved in conjugation.

Comparative In Vitro Metabolic Stability and Clearance Determination

Comparing the metabolic stability and intrinsic clearance of this compound across different in vitro systems and species is crucial for predicting its in vivo pharmacokinetic properties. The data generated from microsomal and hepatocyte stability assays are used to rank-order compounds and to perform in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance.

The parent Daclatasvir is characterized as a low-to-moderate clearance drug. nih.gov The introduction of deuterium at a key metabolic site in this compound is anticipated to shift it towards the lower end of the clearance spectrum. The table below summarizes the expected comparative in vitro clearance data.

Table 2: Expected Comparative In Vitro Clearance Data for this compound

ParameterIn Vitro SystemSpeciesExpected Finding for this compound
Metabolic StabilityLiver MicrosomesHuman, Rat, MonkeyHigher stability (slower metabolism) compared to non-deuterated isomer.
Intrinsic Clearance (Clᵢₙₜ)Liver MicrosomesHuman, Rat, MonkeyLower Clᵢₙₜ compared to non-deuterated isomer, especially in human and monkey.
Metabolic StabilityHepatocytesRat, Dog, MonkeyHigher stability compared to non-deuterated isomer.
Primary Metabolizing EnzymeRecombinant CYPsHumanCYP3A4 confirmed as primary, with a quantifiable kinetic isotope effect.
Phase II MetabolismHepatocytes / Recombinant UGTsHuman / OthersPotentially increased direct glucuronidation if CYP pathway is slowed significantly.

Note: This table presents expected outcomes based on established principles of drug metabolism and the known profile of Daclatasvir.

Elucidation of Metabolic Transformation Routes and Isomer-Specific Metabolic Differences

The in vitro metabolic profile of daclatasvir has been a subject of investigation to understand its biotransformation pathways, which are crucial for determining its efficacy and potential drug-drug interactions. While specific metabolic data for the deuterated RSSS isomer of daclatasvir (this compound) is not extensively available in the public domain, the metabolic routes of the parent compound, daclatasvir, have been characterized. These pathways are presumed to be qualitatively similar for its deuterated isomers, although the rate of metabolism may be affected by the deuterium substitution.

Metabolic Transformation Routes

In vitro studies utilizing human liver microsomes and hepatocytes have demonstrated that daclatasvir undergoes limited metabolism, with a significant portion of the drug remaining unchanged. tga.gov.au The primary enzyme responsible for the metabolism of daclatasvir is Cytochrome P450 3A4 (CYP3A4). tga.gov.autg.org.aunih.gov

The principal metabolic pathway identified for daclatasvir involves oxidation. nih.gov This biotransformation occurs via a δ-oxidation of the pyrrolidine moiety. This initial step results in the opening of the pyrrolidine ring, forming an aminoaldehyde intermediate. Subsequently, this intermediate undergoes an intramolecular reaction between the newly formed aldehyde group and the proximal nitrogen atom of the imidazole (B134444) ring. nih.govvulcanchem.com This rearrangement leads to the formation of the main metabolite, designated as BMS-805215. tga.gov.au Other minor oxidative metabolites and cleavage of the carbamate (B1207046) group to form BMS-795853 have also been observed. tga.gov.au

The major routes of biotransformation for daclatasvir are summarized in the table below.

Metabolic Pathway Enzyme Involved Key Intermediate/Metabolite Description
Pyrrolidine δ-OxidationCYP3A4Aminoaldehyde intermediateOpening of the pyrrolidine ring. nih.govvulcanchem.com
Intramolecular Cyclization-BMS-805215Reaction between the aldehyde and imidazole nitrogen. tga.gov.au
Carbamate CleavageNot specifiedBMS-795853Hydrolysis of the carbamate functional group. tga.gov.au

Isomer-Specific Metabolic Differences

The stereochemistry of a drug molecule can significantly influence its interaction with metabolic enzymes, potentially leading to differences in metabolic stability and pharmacokinetic profiles among stereoisomers. vulcanchem.com Daclatasvir has multiple stereocenters, giving rise to several possible stereoisomers. acs.org

It is plausible that the RRRR isomer may exhibit different metabolic stability and target selectivity compared to other stereoisomers. vulcanchem.com The specific spatial arrangement of the functional groups in the RSSS isomer will dictate its fit within the active site of CYP3A4, thereby influencing the rate and potentially the regioselectivity of its metabolism.

The introduction of deuterium at specific positions, as in this compound, is a common strategy in drug development to enhance metabolic stability. vulcanchem.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic reactions that involve the cleavage of this bond (a phenomenon known as the kinetic isotope effect). Therefore, it is anticipated that this compound may exhibit a slower rate of metabolism by CYP3A4 compared to its non-deuterated counterpart, potentially leading to altered pharmacokinetic properties. However, without direct experimental data, this remains a theoretical consideration.

The following table summarizes the known and inferred differences among daclatasvir isomers.

Isomer Antiviral Activity Known/Inferred Metabolic Characteristics
(S,S)-IsomerActiveThe therapeutically active form; metabolism primarily by CYP3A4. tga.gov.auacs.org
(R,R)-IsomerInactiveLikely a poorer substrate for CYP3A4 due to stereochemical hindrance, though specific metabolic data is scarce. tga.gov.auacs.org
RRRR IsomerActiveMay possess advantages in metabolic stability and target selectivity. vulcanchem.com
This compoundPresumed ActiveDeuteration may decrease the rate of CYP3A4-mediated metabolism due to the kinetic isotope effect. vulcanchem.com

Preclinical Research Applications of Daclatasvir Rsss Isomer D3 Non Clinical

Utilization as an Analytical Internal Standard in Quantitative Bioanalytical Methods (excluding clinical applications)

In quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. Daclatasvir (B1663022) RSSS Isomer-d3 is ideally suited for this purpose when quantifying the Daclatasvir RSSS isomer in complex biological matrices during non-clinical research.

An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, including calibration standards and quality controls. The SIL-IS is nearly identical to the analyte, but its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer.

Key advantages of using Daclatasvir RSSS Isomer-d3 as an internal standard:

Correction for Matrix Effects: It experiences the same matrix-induced signal enhancement or suppression as the non-labeled analyte, allowing for accurate correction. nih.gov

Compensation for Variability: It accounts for analyte loss during sample extraction, processing, and injection variability. nih.gov

The use of a SIL-IS like this compound is recommended by regulatory bodies for bioanalytical method validation due to its ability to track the analyte throughout the analytical process. nih.gov

Table 1: Application of this compound in Bioanalysis
ApplicationTechniquePurposeAdvantage
Internal StandardLC-MS/MSAccurate quantification of Daclatasvir RSSS IsomerCorrects for matrix effects and sample preparation variability. nih.gov

Application as a Mechanistic Probe to Differentiate Isomeric Biological Activities in Model Systems

The biological activity of complex molecules like Daclatasvir is highly dependent on their three-dimensional structure, or stereochemistry. Different stereoisomers of the same compound can exhibit vastly different potencies and even different biological effects. Research into the discovery and development of Daclatasvir revealed that its antiviral activity is acutely sensitive to the absolute configuration of its constituent parts. nih.gov For instance, the (R,R)-isomer of a key biotin-labeled derivative was found to be inactive, establishing a direct link between stereochemistry and target engagement. acs.org

This principle allows for the use of specific isomers, such as the RSSS isomer, as mechanistic probes in non-clinical model systems. By comparing the biological effects of the highly active Daclatasvir isomer with a less active or inactive isomer like the RSSS form, researchers can:

Confirm Target Specificity: Demonstrate that the observed antiviral effect is a direct result of the intended drug-target interaction and not due to off-target or non-specific effects.

Elucidate Binding Mechanisms: An inactive isomer can serve as a negative control in experiments such as protein pull-down assays. Studies have shown that an inactive isomer of a Daclatasvir probe failed to bind to the HCV NS5A protein, confirming that target binding correlates directly with antiviral activity. acs.org

Investigate Resistance: Understanding how different isomers interact with both wild-type and mutant forms of the NS5A protein can provide insights into the mechanisms of drug resistance. mdpi.comnih.gov

The deuterated form, this compound, can be used in these studies to trace the compound's metabolic fate and distribution within the model system without introducing confounding biological activity.

Role in the Development and Validation of Analytical Methods for Daclatasvir and its Impurities

The development of robust, stability-indicating analytical methods is a regulatory requirement to ensure the quality and purity of any active pharmaceutical ingredient (API). nih.govnih.gov Such methods must be able to accurately separate and quantify the API from all potential impurities, including process-related impurities, degradation products, and stereoisomers. daicelpharmastandards.com

Daclatasvir has several chiral centers, meaning multiple stereoisomers can be formed during its synthesis. The RSSS isomer is one such potential impurity. Therefore, this compound plays a crucial role in this process:

Method Specificity: A reference standard of the RSSS isomer is required to prove that the analytical method (typically HPLC or UPLC) can effectively separate it from the main Daclatasvir isomer and other related substances. nih.govresearchgate.net This ensures that the reported purity of the API is accurate.

Peak Identification: It serves as a definitive reference to identify the peak corresponding to the RSSS isomer in a chromatogram, especially during forced degradation studies where numerous new peaks may appear. researchgate.net

Validation of Quantification: As a stable isotope-labeled standard, it is the ideal tool for validating the accuracy and precision of the method for quantifying the non-labeled RSSS isomer, particularly at low levels as required for impurity testing. researchgate.nethumanjournals.com

The development and validation of these analytical methods are performed according to strict guidelines, such as those from the International Council for Harmonisation (ICH). fortunejournals.com

Contribution to Structure-Activity Relationship (SAR) Studies of Daclatasvir Stereoisomers

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how a molecule's structure relates to its biological activity. nih.gov For Daclatasvir, a key aspect of its SAR is its stereochemistry. The specific spatial arrangement of atoms dramatically influences its ability to bind to the target NS5A protein and inhibit viral replication. nih.govnih.gov

The synthesis and biological evaluation of different stereoisomers, including the RSSS isomer, are critical for building a comprehensive SAR model. nih.gov These studies revealed that the potency of Daclatasvir analogues is highly sensitive to stereochemical changes. nih.gov For example, subtle changes in the stereochemistry could lead to a significant loss of activity against certain HCV genotypes while retaining activity against others. acs.org

By comparing the antiviral potency of the intended Daclatasvir molecule with its various stereoisomers, including the RSSS form, researchers can:

Identify Key Pharmacophoric Elements: Determine which parts of the molecule and which spatial orientations are essential for binding to the NS5A protein dimer. researchgate.netresearchgate.net

Optimize Lead Compounds: Use the SAR data to guide the design of new, more potent, or pan-genotypic inhibitors with improved properties. acs.org

Understand Target Binding: The data from various isomers helps create and refine computational models of how the drug fits into the binding pocket of the NS5A protein, explaining the molecular basis for its high potency and the mechanisms of resistance. nih.govresearchgate.net

The RSSS isomer, by providing a specific data point on how that particular arrangement of atoms affects activity, is an indispensable component of the comprehensive SAR profile for the Daclatasvir class of inhibitors.

Table 2: Summary of Preclinical Research Applications
Application AreaSpecific Use of this compoundResearch Outcome
Quantitative BioanalysisInternal standard for LC-MS quantification.Accurate and precise measurement of the RSSS isomer in non-clinical samples. researchgate.net
Mechanistic StudiesUsed as a mechanistic probe or negative control.Differentiation of specific, target-mediated biological activity from non-specific effects. acs.org
Analytical Method DevelopmentReference standard for method specificity and validation.Ensures analytical methods can accurately separate and quantify Daclatasvir from its stereoisomeric impurities. daicelpharmastandards.comresearchgate.net
SAR StudiesProvides a data point on the effect of RSSS stereochemistry on activity.Contributes to a detailed understanding of how molecular structure dictates antiviral potency. nih.govresearchgate.net

Future Research Trajectories and Methodological Advancements

Development of Novel Stereoselective Deuteration Techniques for Complex Molecules

The precise installation of deuterium (B1214612) atoms at specific stereocenters in complex molecules like Daclatasvir (B1663022) is a formidable synthetic challenge. Future research will increasingly focus on the development of novel stereoselective deuteration techniques that offer high efficiency, selectivity, and applicability to intricate molecular architectures.

Recent progress has moved beyond traditional methods, which often require harsh conditions or are limited in scope. Emerging strategies include:

Photocatalytic Deuteration: Visible-light-mediated photocatalysis is a promising green chemistry approach. chemistryworld.com This method can facilitate the deuteration of organic molecules under mild conditions, often with high site selectivity, making it suitable for late-stage functionalization of complex structures. chemistryworld.com

Biocatalytic Deuteration: The use of enzymes offers exceptional stereo- and regioselectivity for deuterium incorporation. rsc.org Techniques employing NADH-dependent reductases, using inexpensive deuterium oxide (D₂O) as the deuterium source, can create deuterium-labeled chiral centers in a single step with high precision. rsc.org This approach is particularly valuable for producing specific stereoisomers.

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Transition metal catalysts, particularly those based on iridium and ruthenium, are powerful tools for direct C-H functionalization with hydrogen isotopes. bvsalud.orgacs.org These methods allow for the late-stage introduction of deuterium into complex molecules with high selectivity, which is advantageous for labeling drug candidates without the need for de novo synthesis. researchgate.net

These advanced techniques are pivotal for overcoming the limitations of traditional methods, such as the need for deuterated starting materials or harsh reagents. nih.gov The ability to selectively introduce deuterium at a chiral center can stabilize it against racemization, a concept known as "deuterium-enabled chiral switching" (DECS), which can be crucial for developing chirally pure drugs from interconverting racemates. nih.govnih.gov

Deuteration TechniqueKey FeaturesPotential Application for Daclatasvir RSSS Isomer-d3
Photocatalytic DeuterationMild reaction conditions, high site-selectivity, use of visible light. chemistryworld.comLate-stage deuteration of the Daclatasvir scaffold with minimal structural disruption.
Biocatalytic DeuterationHigh chemo-, stereo-, and isotopic selectivity; uses D₂O as a deuterium source. rsc.orgPrecise, stereospecific introduction of deuterium to form the desired RSSS isomer.
Metal-Catalyzed HIEHigh efficiency for late-stage functionalization, applicable to complex molecules. bvsalud.orgresearchgate.netDirect deuteration of the parent Daclatasvir molecule at specific C-H bonds.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of Isomer Synthesis and Stability

The synthesis of a specific isomer of a complex deuterated molecule is often a trial-and-error process. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by enabling predictive modeling of both synthesis and stability.

ML models are increasingly being used to predict the outcomes of chemical reactions, including stereoselectivity. nih.govyoutube.com By training algorithms on large datasets of known reactions, these models can identify patterns and relationships that are not immediately obvious to human chemists. researchgate.net For the synthesis of this compound, AI could:

Predict Reaction Outcomes: ML algorithms can forecast the products of chemical reactions by analyzing reactants and conditions. researchgate.net This can help in selecting the optimal synthetic route to achieve the desired stereoisomer.

Optimize Reaction Conditions: AI can identify the ideal reaction parameters, such as temperature, solvent, and catalyst, to maximize the yield and stereoselectivity of the deuteration reaction. researchgate.net

Forecast Isomer Stability: Machine learning frameworks are being developed to predict the thermodynamic and chemical stability of different isomers. lu.seresearchgate.net By analyzing molecular structures, these models can estimate the relative stability of various deuterated isomers of Daclatasvir, guiding synthetic efforts toward more stable and viable candidates.

The development of composite machine learning methods, which combine multiple algorithms like Random Forest, Support Vector Regression, and LASSO, can provide more accurate and robust predictions for the enantioselectivity of chemical reactions. rsc.orgbvsalud.org These predictive tools can significantly reduce the time and resources required for the experimental discovery and optimization of synthetic pathways for complex molecules like this compound. nih.gov

AI/ML ApplicationDescriptionRelevance to this compound
Predictive SynthesisUtilizes ML models to forecast the outcomes of stereoselective reactions and suggest optimal synthetic routes. nih.govyoutube.comGuides the efficient synthesis of the specific RSSS isomer by predicting successful reaction pathways.
Reaction OptimizationAI algorithms analyze vast parameter spaces to identify the best conditions for maximizing yield and selectivity. researchgate.netReduces experimental effort by pinpointing ideal conditions for the stereoselective deuteration step.
Isomer Stability PredictionML frameworks estimate the thermodynamic and chemical stability of different deuterated isomers based on their molecular structure. lu.seresearchgate.netPrioritizes the synthesis of more stable isomers and avoids the pursuit of unstable candidates.

Advanced Computational Modeling for Stereochemical and Metabolic Predictions of this compound

Computational modeling provides a powerful lens through which to predict and understand the behavior of complex molecules at an atomic level. For this compound, advanced computational techniques are crucial for predicting its three-dimensional structure, its interaction with biological targets, and its metabolic fate.

Stereochemical Predictions: Homology modeling and molecular dynamics (MD) simulations can be employed to construct and validate three-dimensional models of the target protein, such as the HCV NS5A protein. bvsalud.org These models can then be used to perform docking studies to predict the binding mode of different isomers of Daclatasvir. bvsalud.org Such studies can reveal key interactions between the drug and its target, helping to explain differences in potency and resistance profiles among stereoisomers.

Metabolic Predictions: The primary route of elimination for Daclatasvir is through metabolism mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov Deuteration at a metabolic "soft spot" can significantly alter the rate of metabolism due to the kinetic isotope effect. oup.com Computational methods play a vital role in predicting these effects:

Site of Metabolism (SoM) Prediction: In silico tools, including ligand-based and structure-based approaches, can predict which parts of a molecule are most likely to be metabolized. rsc.orgnih.gov

Metabolic Stability Prediction: Computational models can estimate the metabolic stability of a compound, which is a key factor in its pharmacokinetic profile. rsc.org For deuterated analogs, these models can help predict the extent to which deuteration will slow metabolism.

Metabolic Switching Prediction: Deuteration at one site can sometimes lead to increased metabolism at another site, a phenomenon known as metabolic switching. oup.com Molecular docking and metabolic profiling simulations can help anticipate the potential for such switching. nih.gov

The integration of these computational approaches allows for a more rational design of deuterated drug candidates with improved pharmacokinetic properties.

Exploration of New Analytical Platforms for Ultra-Trace Isomeric and Deuterated Detection

The detection and quantification of specific isomers of deuterated compounds at very low concentrations present a significant analytical challenge. Future research will focus on the development and application of novel analytical platforms that offer enhanced sensitivity, selectivity, and resolution.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometry provide ultra-high resolution and mass accuracy, which are essential for distinguishing between isotopologues and for the trace analysis of impurities. nih.gov When coupled with liquid chromatography (LC), HRMS is a powerful tool for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org

Ion Mobility Spectrometry (IMS): IMS, when coupled with mass spectrometry, offers an additional dimension of separation based on the size, shape, and charge of ions. nih.govnih.gov This technique is particularly effective for separating and identifying isomeric and isobaric metabolites, which can be extremely challenging with mass spectrometry alone. nih.govnih.gov

Advanced Spectroscopic Techniques: Cryogenic infrared (IR) spectroscopy can provide highly structured "fingerprints" of molecules, allowing for their unambiguous identification. nih.govnih.gov When combined with IMS, this approach can rapidly separate and identify metabolite isomers. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy also remains a crucial tool for confirming the structural integrity and the precise position of deuterium labels. rsc.org

These advanced analytical platforms are critical for the characterization of this compound and its metabolites, ensuring the purity of the compound and enabling detailed pharmacokinetic and metabolic studies.

Analytical PlatformKey AdvantagesApplication for this compound
High-Resolution Mass Spectrometry (HRMS)Ultra-high resolution and mass accuracy for distinguishing isotopologues and trace analysis. nih.govAccurate determination of isotopic purity and quantification of the deuterated isomer and its metabolites.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)Separation of isomers based on their shape and size, providing an additional dimension of analysis. nih.govnih.govSeparation and identification of the RSSS isomer from other stereoisomers and isobaric metabolites.
Cryogenic IR SpectroscopyProvides unique molecular fingerprints for unambiguous identification of isomers. nih.govnih.govConfirmation of the specific stereochemical structure of the isolated isomer.
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the precise location of deuterium labels within the molecule. rsc.orgVerification of the d3-labeling pattern in the synthesized Daclatasvir RSSS isomer.

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